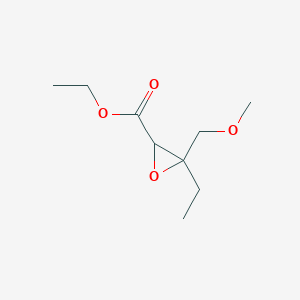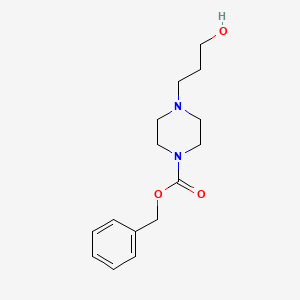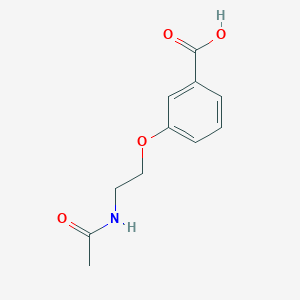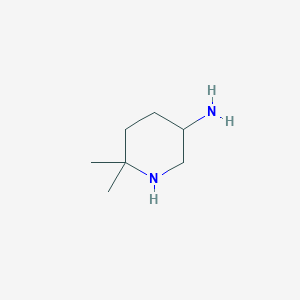
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C9H16O4. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-ethyl-3-(hydroxymethyl)oxirane-2-carboxylate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Various substituted oxiranes and their derivatives.
Applications De Recherche Scientifique
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions of the oxirane moiety can lead to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can modulate biochemical pathways and exert various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-methyloxirane-2-carboxylate
- 3-Ethyl-3-oxetanemethanol
- Oxirane, 2-ethyl-3-methyl-
Uniqueness
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is unique due to the presence of both the ethyl and methoxymethyl groups on the oxirane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-4-9(6-11-3)7(13-9)8(10)12-5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
DISPZJHPLNNOLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)C(=O)OCC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)



